molecular formula C7H5BCl2O4 B6292296 4-Borono-2,3-dichlorobenzoic acid CAS No. 2351934-06-8

4-Borono-2,3-dichlorobenzoic acid

Cat. No.: B6292296
CAS No.: 2351934-06-8
M. Wt: 234.83 g/mol
InChI Key: PAUFTOFUMFTBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Borono-2,3-dichlorobenzoic acid typically involves the borylation of 2,3-dichlorobenzoic acid. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Borono-2,3-dichlorobenzoic acid is unique due to the presence of both the boronic acid group and two chlorine atoms on the benzene ring. This combination allows for versatile reactivity in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name

4-borono-2,3-dichlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BCl2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUFTOFUMFTBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C(=O)O)Cl)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BCl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.